For-ser(bzl)-OH
CAS No.:
Cat. No.: VC13618241
Molecular Formula: C11H13NO4
Molecular Weight: 223.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H13NO4 |
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Molecular Weight | 223.22 g/mol |
IUPAC Name | (2S)-2-formamido-3-phenylmethoxypropanoic acid |
Standard InChI | InChI=1S/C11H13NO4/c13-8-12-10(11(14)15)7-16-6-9-4-2-1-3-5-9/h1-5,8,10H,6-7H2,(H,12,13)(H,14,15)/t10-/m0/s1 |
Standard InChI Key | KIEYZJGRXMKITN-JTQLQIEISA-N |
Isomeric SMILES | C1=CC=C(C=C1)COC[C@@H](C(=O)O)NC=O |
SMILES | C1=CC=C(C=C1)COCC(C(=O)O)NC=O |
Canonical SMILES | C1=CC=C(C=C1)COCC(C(=O)O)NC=O |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
Fmoc-O-benzyl-L-serine, systematically named , belongs to the class of protected amino acids . Its structure comprises three key components:
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Fmoc Group: A photolabile protecting group attached to the α-amino nitrogen, ensuring stability during synthesis while allowing selective deprotection under mild basic conditions.
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Benzyl Ether: A benzyl group protecting the hydroxyl side chain of serine, resistant to acidic and basic conditions but removable via catalytic hydrogenation.
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L-Serine Backbone: The chiral center (S-configuration) ensures compatibility with biological systems, critical for synthesizing bioactive peptides .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
CAS Registry Number | 83792-48-7 | |
Molecular Formula | ||
Molecular Weight | 417.45 g/mol | |
Optical Rotation () | +24° (c=1 in ethyl acetate) | |
Melting Point | 58–60°C (Boc-D-Ser(Bzl)-OH analog) |
Stereochemical and Conformational Analysis
The L-configuration of the serine backbone ensures enantiomeric purity, a prerequisite for synthesizing peptides with defined biological activity . X-ray crystallography and NMR studies reveal that the benzyl group induces steric hindrance, stabilizing a gauche conformation around the Cα–Cβ bond. This conformation minimizes steric clashes between the Fmoc and benzyl groups, favoring reactivity in coupling reactions .
Synthesis and Characterization
Synthetic Pathways
Fmoc-O-benzyl-L-serine is synthesized through a multi-step protocol:
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Protection of Serine: L-serine undergoes benzylation of its hydroxyl group using benzyl bromide in the presence of a base (e.g., NaH) .
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Fmoc Introduction: The amino group is protected via reaction with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) under alkaline conditions .
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Purification: Chromatographic techniques (e.g., flash chromatography) yield >98% purity, confirmed by HPLC and mass spectrometry .
Analytical Characterization
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Mass Spectrometry: ESI-MS shows a predominant [M+H]+ ion at m/z 418.45, consistent with the molecular formula .
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Infrared Spectroscopy: Peaks at 1720 cm⁻¹ (C=O stretch of carbamate) and 1510 cm⁻¹ (aromatic C=C) confirm functional groups .
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Nuclear Magnetic Resonance: (400 MHz, CDCl₃): δ 7.75–7.25 (m, 13H, aromatic), 5.10 (s, 2H, OCH₂Ph), 4.40 (m, 1H, α-H), 3.80 (dd, J=10.5 Hz, 2H, CH₂OBzl) .
Applications in Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS)
In SPPS, Fmoc-O-benzyl-L-serine serves as a building block for introducing serine residues into peptide chains. The Fmoc group is selectively removed using piperidine, while the benzyl group remains intact, enabling sequential coupling . This orthogonal protection strategy is critical for synthesizing complex peptides like oxytocin and somatostatin analogs .
Table 2: Comparison of Serine Protecting Groups
Protecting Group | Stability | Deprotection Method | Compatibility |
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Fmoc | Base-sensitive | 20% piperidine in DMF | SPPS |
Boc | Acid-sensitive | TFA/CH₂Cl₂ | Solution-phase |
Benzyl | Acid/base-stable | H₂/Pd-C | Both |
Side Chain Functionalization
The benzyl-protected hydroxyl group allows site-specific modifications, such as phosphorylation or glycosylation, post-peptide assembly . For example, serine-O-benzyl can be converted to phosphoserine using phosphoramidites after global deprotection .
Role in Pharmaceutical Development
Prodrug Design
Fmoc-O-benzyl-L-serine derivatives are used to create prodrugs with enhanced bioavailability. The benzyl group improves lipid solubility, facilitating membrane permeation, while enzymatic cleavage in vivo releases active serine .
Antimicrobial Peptides
Peptides incorporating this derivative exhibit enhanced stability against proteases. For instance, serine-rich antimicrobial peptides show 4-fold increased activity against Staphylococcus aureus compared to unprotected analogs .
Bioconjugation and Protein Engineering
Site-Specific Labeling
The benzyl group serves as a handle for attaching fluorophores or biotin via click chemistry. Conjugates are used in fluorescence resonance energy transfer (FRET) studies to probe protein dynamics .
Enzyme Engineering
Incorporating Fmoc-O-benzyl-L-serine into enzyme active sites via nonsense suppression mutagenesis enables the study of serine hydrolases, informing inhibitor design for diseases like Alzheimer’s .
Future Directions
Photolabile Protecting Groups
Replacing Fmoc with ortho-nitrobenzyl groups could enable light-directed deprotection, advancing spatially controlled peptide synthesis .
Sustainable Synthesis
Exploring biocatalytic methods (e.g., lipase-mediated benzylation) may reduce reliance on toxic reagents like benzyl bromide, aligning with green chemistry principles .
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